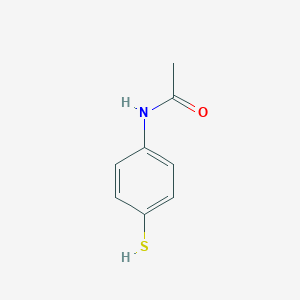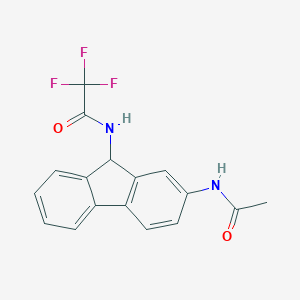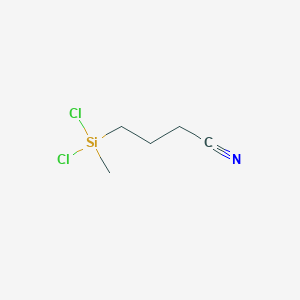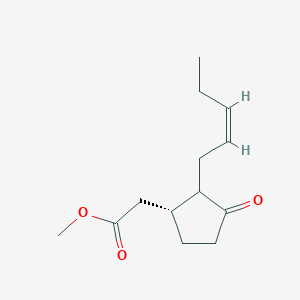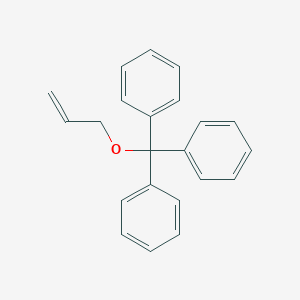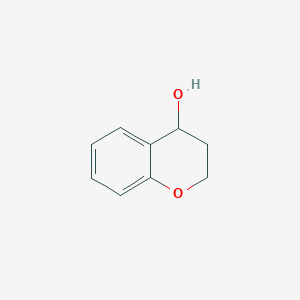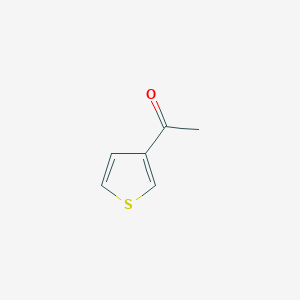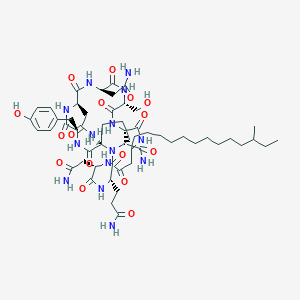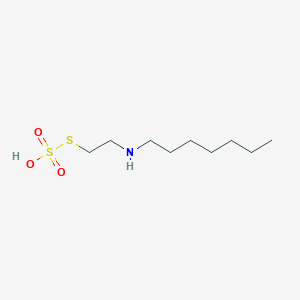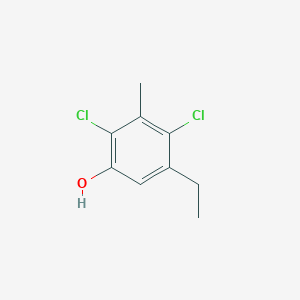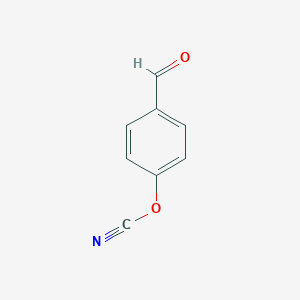
4-Formylphenyl cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylphenyl cyanate is an organic compound characterized by the presence of a formyl group (-CHO) and a cyanate group (-OCN) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Formylphenyl cyanate can be synthesized through several methods. One common approach involves the reaction of 4-formylphenol with cyanogen chloride in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired cyanate ester.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product, making the process more cost-effective and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Formylphenyl cyanate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanate group can participate in nucleophilic substitution reactions, forming carbamates or isocyanates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Hydroxybenzyl alcohol.
Substitution: Various carbamates or isocyanates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Formylphenyl cyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the production of cyanate ester resins, which are known for their excellent thermal stability and mechanical properties. These resins are used in high-performance composites for aerospace and electronics applications.
Biology and Medicine: Research is ongoing to explore the potential biological activities of derivatives of this compound, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-formylphenyl cyanate in chemical reactions involves the reactivity of both the formyl and cyanate groups. The formyl group can undergo nucleophilic addition reactions, while the cyanate group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the cyanate group, which increases the electrophilicity of the formyl group.
Vergleich Mit ähnlichen Verbindungen
4-Formylphenyl isocyanate: Similar structure but with an isocyanate group (-NCO) instead of a cyanate group.
4-Formylbenzonitrile: Contains a nitrile group (-CN) instead of a cyanate group.
4-Formylphenyl carbamate: Contains a carbamate group (-NHCOO-) instead of a cyanate group.
Uniqueness: 4-Formylphenyl cyanate is unique due to the presence of both a formyl and a cyanate group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and the production of high-performance materials.
Eigenschaften
IUPAC Name |
(4-formylphenyl) cyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-6-11-8-3-1-7(5-10)2-4-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMZMVNQWJIIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566829 |
Source


|
| Record name | 4-Formylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-84-7 |
Source


|
| Record name | 4-Formylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
